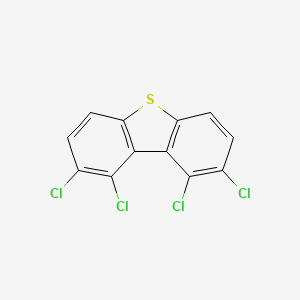

Dibenzothiophene, 1,2,8,9-tetrachloro-

Description

Contextualization of Polychlorinated Dibenzothiophenes as Environmental Contaminants

Polychlorinated dibenzothiophenes are recognized as environmental contaminants that can arise from various industrial and combustion processes. Their chemical stability and resistance to degradation contribute to their persistence in different environmental matrices, including soil, sediment, and biota. Like other POPs, PCDTs have the potential for long-range environmental transport and can bioaccumulate in food chains, posing a potential risk to ecosystems and human health.

Structural Analogy of 1,2,8,9-Tetrachlorodibenzothiophene with Dioxin-like Compounds

The toxicological concern surrounding many halogenated aromatic hydrocarbons stems from their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent congener of the polychlorinated dibenzo-p-dioxins (PCDDs). "Dibenzothiophene, 1,2,8,9-tetrachloro-" shares a planar or near-planar structure with these dioxin-like compounds. This structural resemblance is a key determinant of their ability to bind to and activate the aryl hydrocarbon receptor (AhR). nih.gov The activation of the AhR is a critical initiating event in a cascade of biological and toxicological effects associated with dioxin-like compounds. nih.gov The number and position of chlorine atoms on the dibenzothiophene (B1670422) backbone significantly influence the compound's ability to fit into the AhR binding pocket and elicit a response.

Properties

CAS No. |

134705-54-7 |

|---|---|

Molecular Formula |

C12H4Cl4S |

Molecular Weight |

322.0 g/mol |

IUPAC Name |

1,2,8,9-tetrachlorodibenzothiophene |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H |

InChI Key |

LNYWYNIIGNXDSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1SC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Formation Pathways and Environmental Generation of 1,2,8,9 Tetrachlorodibenzothiophene

De Novo Synthesis Mechanisms in High-Temperature Processes

De novo synthesis refers to the formation of complex molecules from simpler, often elemental, constituents under specific reaction conditions. In the context of 1,2,8,9-tetrachlorodibenzothiophene, this process occurs in high-temperature environments where sources of carbon, chlorine, and sulfur are present.

Role of Combustion and Waste Incineration Processes

Studies on the de novo synthesis of the structurally similar polychlorinated dibenzofurans (PCDFs) have shown that specific isomer patterns can arise from the breakdown of larger polycyclic aromatic hydrocarbons (PAHs). For instance, the formation of 1,2,8,9-tetrachlorodibenzofuran (B3066142) (1,2,8,9-TCDF) has been observed from the breakdown of coronene (B32277) in the presence of a chlorine source. dss.go.th This suggests that similar symmetrical PAHs present in the carbon matrix of fly ash could serve as templates for the formation of 1,2,8,9-tetrachlorodibenzothiophene.

Formation during Metal Reclamation and Other Industrial Operations

Secondary metal smelting and other industrial operations that involve high temperatures and the presence of carbon, chlorine, and sulfur can also be sources of 1,2,8,9-tetrachlorodibenzothiophene. In these processes, raw materials are often contaminated with plastics, oils, and other organic matter which, upon heating, provide the necessary building blocks for de novo synthesis. The catalytic activity of metal chlorides, such as copper chloride, present in the fly ash of these facilities is known to promote the formation of dioxin-like compounds. epa.gov

The formation of PCDD/Fs on fly ash from metal smelting sources has been shown to be substantial, and by analogy, similar pathways are expected for their sulfur-containing counterparts like 1,2,8,9-tetrachlorodibenzothiophene. The specific conditions, including temperature and the presence of catalytic metals, can influence the types and quantities of compounds formed.

Generation in Automobile Exhaust and Other Thermal Sources

While research on specific PCDT isomers in automobile exhaust is scarce, vehicle emissions are a known source of a complex mixture of pollutants, including various chlorinated and aromatic compounds. The combustion of fuel, which can contain sulfur and chlorine impurities, along with lubricating oils, provides the necessary conditions for the formation of trace amounts of persistent organic pollutants. The de novo synthesis mechanism within the exhaust system and on particulate matter is considered a potential pathway for the formation of compounds like 1,2,8,9-tetrachlorodibenzothiophene.

Precursor-Based Formation Pathways

The formation of 1,2,8,9-tetrachlorodibenzothiophene can also proceed through the chemical transformation of specific precursor molecules that already contain the basic dibenzothiophene (B1670422) ring structure or can readily form it.

Condensation Reactions of Chlorothiophenols (CTPs)

Chlorothiophenols are considered key precursors in the formation of PCDTs. nih.govnih.gov Under thermal stress, such as in the post-combustion zones of incinerators, CTPs can undergo condensation reactions to form polychlorinated dibenzothiophenes. The initial step in this process is the formation of chlorothiophenoxy radicals. nih.govnih.gov

Theoretical studies have shown that the formation of these radicals from CTPs is a crucial initial step. nih.gov Once formed, these radicals can react with other molecules to build the dibenzothiophene structure. The specific substitution pattern of the resulting PCDT, including the 1,2,8,9-tetrachloro isomer, would depend on the structure of the initial chlorothiophenol precursors and the reaction conditions.

Table 1: Precursor Reactivity in Dioxin-like Compound Formation

| Precursor Class | Reactivity with Radicals (General Order) | Resulting Products |

|---|---|---|

| Chlorophenols (CPs) | CP + OH > CP + O(3P) > CP + H | Polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) |

| Chlorothiophenols (CTPs) | CTP + O(3P) > CTP + H > CTP + OH | Polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs) |

This table is a simplified representation based on theoretical studies of radical reactions. nih.gov

Reactions Involving Polychlorinated Biphenyls (PCBs) and Elemental Sulfur

The thermal conversion of polychlorinated biphenyls (PCBs) to PCDFs is a well-documented process, particularly in accidents involving PCB-containing electrical equipment fires. epa.goviafss.org Given the structural similarity between PCDFs and PCDTs, it is plausible that in the presence of a sulfur source, PCBs could also be precursors to the formation of polychlorinated dibenzothiophenes.

The pyrolysis of PCBs at temperatures between 550 and 650°C has been shown to yield significant amounts of PCDFs. epa.gov If elemental sulfur or sulfur-containing compounds are present under these conditions, the integration of a sulfur atom into the biphenyl (B1667301) structure could lead to the formation of the dibenzothiophene skeleton, which can then be chlorinated to form various PCDT isomers, including 1,2,8,9-tetrachlorodibenzothiophene.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Dibenzothiophene, 1,2,8,9-tetrachloro- | 1,2,8,9-TCDT |

| Polychlorinated Biphenyls | PCBs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated dibenzofurans | PCDFs |

| Polychlorinated dibenzothiophenes | PCDTs |

| Polychlorinated thianthrenes | PCTAs |

| Chlorothiophenols | CTPs |

| Polycyclic Aromatic Hydrocarbons | PAHs |

Influence of Process Parameters on Formation Yields and Congener Profiles

The formation yields and the specific distribution of different congeners (isomers with the same number of chlorine atoms) of polychlorinated compounds are highly dependent on the specific conditions of the process in which they are generated. Key parameters that influence these outcomes include temperature, the nature of precursors, the availability and form of chlorine, and the presence of catalysts.

Temperature: Temperature is a critical factor in the formation and destruction of polychlorinated aromatic compounds. The pyrolysis of polychlorinated biphenyls (PCBs), for instance, has been shown to yield PCDFs at temperatures between 550 and 650°C. epa.gov At temperatures of 700°C and above, complete destruction of the parent PCBs and the formed PCDFs was observed. epa.gov It can be inferred that a similar temperature window exists for the formation of PCDTs from suitable precursors. The initial formation of the dibenzothiophene ring structure and its subsequent chlorination are both temperature-dependent processes.

Precursors: The chemical composition of the fuel or raw materials in an industrial process significantly impacts the formation of unintended byproducts. For PCDTs, the presence of both sulfur-containing organic compounds and chlorine sources is a prerequisite. Chlorinated phenols, for example, are known precursors for the formation of PCDDs and PCDFs in municipal waste incinerators. aaqr.org Similarly, chlorinated thiophenols or other organosulfur compounds in the presence of a chlorine donor could serve as precursors to PCDTs. The co-combustion of materials with high sulfur and chlorine content, such as certain types of coal and plastic waste (e.g., PVC), can create an environment conducive to PCDT formation.

Chlorine Source: The source and availability of chlorine are pivotal in determining the extent of chlorination and the resulting congener profile. Studies on PCDD/F formation have shown that the form of chlorine (e.g., elemental chlorine vs. hydrogen chloride) can influence reaction pathways. Current time information in Winnipeg, CA. While a direct correlation between total chlorine input and PCDD/F output is not always straightforward, the presence of a chlorinating agent is essential for the formation of any chlorinated congener. Current time information in Winnipeg, CA.

Catalysts: The presence of certain metals, particularly copper, can catalyze the formation of PCDDs and PCDFs on the surface of fly ash in the post-combustion zone of incinerators. It is highly probable that these same metallic catalysts play a role in the formation of PCDTs through similar surface-mediated reactions.

The specific congener profile, that is, the relative abundance of different isomers like 1,2,8,9-tetrachlorodibenzothiophene, is a fingerprint of the formation conditions. For example, in the context of PCDDs and PCDFs, different emission sources (e.g., municipal waste incineration, metal production) exhibit characteristic congener patterns.

Illustrative Data on Congener Profiles:

Table 1: Illustrative Congener Profile of Tetrachlorodibenzo-p-dioxins (TCDDs) in Incinerator Flue Gas

| Congener | Relative Abundance (%) |

| 2,3,7,8-TCDD | 5 |

| Other TCDDs | 95 |

This table is for illustrative purposes and does not represent actual data for 1,2,8,9-tetrachlorodibenzothiophene.

Table 2: Illustrative Congener Profile of Tetrachlorodibenzofurans (TCDFs) in Incinerator Flue Gas

| Congener | Relative Abundance (%) |

| 2,3,7,8-TCDF | 15 |

| Other TCDFs | 85 |

This table is for illustrative purposes and does not represent actual data for 1,2,8,9-tetrachlorodibenzothiophene.

The congener profile of PCDTs, including the relative yield of the 1,2,8,9-tetrachloro- isomer, would similarly be influenced by the thermodynamic and kinetic favorability of different reaction pathways under specific process conditions.

Environmental Behavior and Transformation of 1,2,8,9 Tetrachlorodibenzothiophene

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of persistent organic pollutants like chlorinated aromatic compounds. For 1,2,8,9-tetrachlorodibenzothiophene, the primary abiotic degradation pathways are expected to be photodegradation and, to a lesser extent, chemical degradation under specific environmental conditions.

Photodegradation Pathways and Kinetics

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. It is considered a major transformation process for compounds like tetrachlorodibenzodioxins on terrestrial surfaces and at the surface of water bodies. epa.gov

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Studies on analogous compounds, such as various isomers of tetrachlorodibenzo-p-dioxin (TCDD), provide insight into the potential photodegradation of 1,2,8,9-tetrachlorodibenzothiophene.

Research on 1,2,3,4-TCDD in a hexane (B92381) solution demonstrated that photodegradation occurs under near-UV light (269 nm to 325 nm), with the most effective wavelength being 310 nm. nih.gov The degradation was found to follow pseudo-first-order kinetics, with rate constants of 8 x 10⁻⁴ mJ⁻¹ at 310 nm and 5 x 10⁻⁴ mJ⁻¹ at 269 nm. nih.gov The primary degradation pathway was not simple dechlorination, as trichloro- and dichloro-dibenzo-p-dioxins were only minor products. nih.gov

Another study investigating the photolysis of 2,3,7,8-TCDD, 1,3,6,8-TCDD, and 1,2,3,4-TCDD using a xenon lamp also confirmed their susceptibility to photodegradation. cornell.edu In experiments using a 450W UV lamp, 2,3,7,8-TCDD adsorbed on a solid support in a 10% 2-propanol/water mixture decomposed completely within 5 minutes, while 1,2,3,4-TCDD took 20 minutes, highlighting the influence of isomer structure on degradation rates. nih.gov

Table 1: Photodegradation Kinetics of TCDD Isomers

This table summarizes the kinetic data for the direct photolysis of different TCDD isomers under UV irradiation, which can be considered analogous to the expected behavior of 1,2,8,9-tetrachlorodibenzothiophene.

| Compound | Solvent/Medium | UV Wavelength (nm) | Rate Constant (k) | Kinetic Order | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-TCDD | Hexane | 310 | 8 x 10⁻⁴ mJ⁻¹ | Pseudo-first-order | nih.gov |

| 1,2,3,4-TCDD | Hexane | 269 | 5 x 10⁻⁴ mJ⁻¹ | Pseudo-first-order | nih.gov |

| 2,3,7,8-TCDD | 10% 2-propanol/water on C18 support | UV Lamp (450W) | Complete degradation in 5 min | Not specified | nih.gov |

| 1,2,3,4-TCDD | 10% 2-propanol/water on C18 support | UV Lamp (450W) | Complete degradation in 20 min | Not specified | nih.gov |

Photocatalytic degradation utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive oxygen species that can break down organic pollutants. This method has been shown to be more effective than direct photolysis for many chlorinated aromatic compounds.

Studies on 2,3,7,8-TCDD have demonstrated its successful degradation using TiO₂ films under UV (λ > 300 nm) and solar light. acs.orgresearchgate.net The degradation of various PCDDs on TiO₂ follows first-order kinetics, with the rate of degradation decreasing as the number of chlorine atoms increases. acs.orgresearchgate.net For 2,3,7,8-TCDD, a half-life of 0.71 hours was observed in a UV/TiO₂ system. acs.orgresearchgate.net The photocatalytic process was significantly faster than direct photolysis, where degradation was negligible under the same conditions. acs.orgresearchgate.net

Modifications to the TiO₂ catalyst, such as doping with silver or combining it with zeolites, have been explored to enhance degradation efficiency. Silver-titanium zeolite (AgTiY) catalysts have shown high efficiency in degrading 2,3,7,8-TCDD, achieving 91% degradation in 60 minutes when irradiated at 302 nm. mdpi.com The primary degradation product was identified as 2,3,7-trichlorodibenzo-p-dioxin, indicating a dechlorination pathway. mdpi.com

Table 2: Photocatalytic Degradation of TCDD Analogues

This table presents findings from studies on the photocatalytic degradation of TCDD, providing insights into potential catalytic systems for 1,2,8,9-tetrachlorodibenzothiophene.

| Compound | Catalyst | Irradiation Source | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| 2,3,7,8-TCDD | TiO₂ film | UV (λ > 300 nm) | Half-life = 0.71 h | acs.orgresearchgate.net |

| 2,3,7,8-TCDD | TiO₂ film | UV (365 nm) | Rate constant = 0.3256 h⁻¹ | nih.gov |

| 2,3,7,8-TCDD | Silver-titanium zeolite (AgTiY) | 302 nm UV | 91% degradation in 60 min | mdpi.com |

| 2,3,7,8-TCDD | Nanoscale anatase TiO₂ on soil | UV (350-400 nm) | Up to 79.6% removal | nih.gov |

The environmental matrix in which a compound is present significantly affects its photodegradation rate. Factors such as the solvent, the presence of organic matter, and adsorption to soil or sediment particles can either enhance or inhibit degradation.

For instance, the photodegradation of TCDD isomers was found to be accelerated in a 10% 2-propanol/water mixture when adsorbed onto a hydrophobic solid support (C18 silica (B1680970) gel). nih.gov This is because the saturated hydrocarbon chains of the support and the absorbed 2-propanol can act as proton donors, facilitating the photolytic process. nih.gov The presence of solvents is also crucial for the photocatalytic degradation of TCDD in contaminated soil, as they help to mobilize the compound and bring it into contact with the catalyst on the soil surface. nih.gov

Conversely, strong adsorption to soil and sediment particles can shield compounds from sunlight, significantly reducing photodegradation rates. epa.gov The presence of dissolved organic matter in natural waters can also influence photodegradation, potentially acting as a photosensitizer that accelerates degradation. researchgate.net

Chemical Stability and Half-life in Environmental Compartments

Due to their chemical stability, polychlorinated aromatic compounds like 1,2,8,9-tetrachlorodibenzothiophene are expected to be highly persistent in the environment. Their half-lives can vary greatly depending on the environmental compartment and prevailing conditions.

Advanced Analytical Methodologies for Detection and Quantification of 1,2,8,9 Tetrachlorodibenzothiophene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of persistent organic pollutants (POPs). The separation of 1,2,8,9-TeCDT from other PCDT isomers and matrix interferences is a prerequisite for accurate quantification.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like tetrachlorodibenzothiophenes. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules like 1,2,8,9-TeCDT. youtube.comnih.gov Its response is based on the capture of electrons by the analyte, which decreases the standing current in the detector. This makes it an excellent choice for trace-level analysis of chlorinated compounds in environmental samples. youtube.comnih.govmiamioh.edu The sensitivity of the ECD is dependent on the number and type of halogen atoms in the molecule. miamioh.edu For robust analysis, dual-column GC-ECD systems are often employed to confirm analyte identity and avoid false positives from co-eluting compounds. nih.govnih.gov

Flame Ionization Detector (FID): While the FID is a universal detector for organic compounds, it is less sensitive to halogenated compounds compared to the ECD. acs.orgchromatographyonline.com It is generally used when the concentration of the target analyte is high or for the analysis of a broader range of organic compounds in a sample. mun.ca For organochlorine compounds, GC-FID may serve as an alternative method in laboratories when more selective detectors are unavailable. acs.orgchromatographyonline.com

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a highly selective and sensitive detector. It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov This provides a much higher degree of confidence in identification compared to ECD or FID. researchgate.net GC-MS is a standard method for the analysis of POPs, including chlorinated polycyclic aromatic hydrocarbons, due to its ability to distinguish between different compounds based on their unique mass spectra. nih.gov For complex samples containing numerous isomers, high-resolution capillary columns are essential to achieve chromatographic separation prior to MS detection. researchgate.net

Table 1: Typical GC Parameters and Detectors for Chlorinated Aromatic Compound Analysis

| Parameter | Setting/Type | Purpose/Rationale |

|---|---|---|

| Injector | Split/Splitless | Splitless injection is used for trace analysis to transfer the maximum amount of analyte onto the column. nih.gov |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, Rxi-5ms) | Provides high resolving power necessary to separate complex isomer mixtures. nih.govnih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. miamioh.edu |

| Oven Program | Temperature gradient (e.g., 40°C to 300°C) | Optimizes separation of compounds with a wide range of boiling points. nih.gov |

| Detector | ECD, FID, or MS | Selected based on required sensitivity, selectivity, and level of confirmation. nih.gov |

HPLC is a complementary technique to GC, particularly advantageous for less volatile or thermally labile compounds. For polycyclic aromatic compounds, including sulfur-containing heterocycles, reversed-phase HPLC is commonly used. nih.gov

Fluorescence Detection (FLD): Many polycyclic aromatic structures, including dibenzothiophenes, are naturally fluorescent. researchgate.netmeasurlabs.com A fluorescence detector offers high sensitivity and selectivity because not all co-eluting compounds will fluoresce under the specific excitation and emission wavelengths used. measurlabs.comthermofisher.com This makes HPLC-FLD a powerful tool for the trace analysis of polycyclic aromatic sulfur heterocycles (PASHs) in complex matrices like sediment and seawater. researchgate.netuci.edu

Photo Diode Array (PDA) / Diode Array Detection (DAD): A PDA or DAD detector acquires the entire UV-Vis spectrum for a compound as it elutes from the column. nih.gov This provides information about the analyte's spectral profile, which can be used for identification by comparison to a library of standard spectra. nih.govacs.org While generally less sensitive than FLD for fluorescent compounds, PDA/DAD is a versatile detector for a wide range of aromatic compounds and can help in distinguishing between isomers with different spectral characteristics. acs.orgresearchgate.net

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. researchgate.net This results in a dramatic increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.netnih.gov

The enhanced resolving power of UPLC is particularly critical for isomer-specific analysis. nih.gov For a compound like 1,2,8,9-tetrachlorodibenzothiophene, separating it from its other tetrachloro-isomers is a significant analytical challenge. UPLC can achieve baseline separation of closely related isomers that may co-elute in a standard HPLC system, thereby allowing for more accurate quantification. nih.gov The increased speed of UPLC also improves sample throughput, which is beneficial for laboratories analyzing large numbers of samples. nih.gov

Mass Spectrometry (MS) Techniques for Isomer-Specific Analysis

Mass spectrometry is indispensable for the unambiguous identification and confirmation of 1,2,8,9-tetrachlorodibenzothiophene, especially at trace levels.

High-resolution mass spectrometry provides highly accurate mass measurements (typically with an error of less than 5 ppm), allowing for the determination of a compound's elemental formula. nih.gov This capability is crucial for distinguishing the target analyte from co-eluting matrix components that may have the same nominal mass but a different exact mass. nih.gov

For persistent organic pollutants like PCDTs, GC coupled with HRMS (GC-HRMS) is considered a gold standard method. chromatographyonline.comresearchgate.net It offers exceptional selectivity and sensitivity, enabling the detection of these compounds at parts-per-quadrillion (ppq) levels in challenging matrices like soil and water. The high mass accuracy confirms the elemental composition (e.g., C₁₂H₄Cl₄S for tetrachlorodibenzothiophene), and the distinct isotopic pattern resulting from the four chlorine atoms provides further definitive evidence of the compound's identity.

Table 2: Comparison of Nominal Mass vs. Exact Mass for Compound Identification

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|---|

| 1,2,8,9-Tetrachlorodibenzothiophene | C₁₂H₄³⁵Cl₄S | 320 | 319.8814 |

Note: The table illustrates how HRMS can differentiate between two compounds that have the same integer (nominal) mass but different elemental compositions and therefore different exact masses. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to provide structural information and enhance selectivity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1,2,8,9-TeCDT) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

This process, known as selected reaction monitoring (SRM) when specific transitions are monitored, is highly specific and significantly reduces chemical noise from the matrix, leading to very low detection limits. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers that might have similar retention times. measurlabs.com For example, the fragmentation of chlorinated dibenzothiophenes would involve characteristic losses of chlorine (Cl), hydrogen chloride (HCl), and potentially the sulfur atom or chloroethyne, providing a structural fingerprint. measurlabs.comnih.gov Both GC-MS/MS and LC-MS/MS are widely used for the trace analysis and isomer-specific confirmation of POPs in food and environmental samples. researchgate.net

Spectroscopic Characterization Techniques in Research Contexts

In the research-focused analysis of 1,2,8,9-tetrachlorodibenzothiophene, a suite of advanced spectroscopic techniques is employed for comprehensive characterization. These methods provide detailed insights into the molecule's structural features, vibrational properties, and elemental makeup, which are crucial for understanding its behavior and for the development of precise detection methodologies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the vibrational analysis of molecules like 1,2,8,9-tetrachlorodibenzothiophene. By measuring the absorption of infrared radiation, FT-IR provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. For 1,2,8,9-tetrachlorodibenzothiophene, this analysis is critical for confirming the presence of key structural motifs and understanding the influence of chlorine substitution on the dibenzothiophene (B1670422) backbone.

The FT-IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, although their intensity may be weak due to the limited number of hydrogen atoms. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the thiophene (B33073) ring introduces specific C-S bond vibrations. Most significantly, the strong C-Cl stretching vibrations are anticipated in the 1000-600 cm⁻¹ region, providing direct evidence of chlorination. The precise position of these bands can offer clues about the substitution pattern on the aromatic rings. Comparing the experimental spectrum with theoretical data from DFT calculations can aid in the definitive assignment of these vibrational modes. mdpi.com

Table 1: Predicted FT-IR Vibrational Frequencies for 1,2,8,9-Tetrachlorodibenzothiophene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Structural Component |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Rings |

| Aromatic C=C Stretch | 1600-1450 | Benzene Rings |

| C-S Stretch | 750-650 | Thiophene Ring |

| C-Cl Stretch | 1000-700 | Chloro-substituents |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for creating a unique "molecular fingerprint" of 1,2,8,9-tetrachlorodibenzothiophene. colorado.educdfd.org.in The Raman spectrum would feature prominent peaks corresponding to the vibrations of the aromatic rings and the C-S bond.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of this technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). semanticscholar.orgnih.gov This enhancement allows for the detection of compounds at trace or even single-molecule levels. For a persistent organic pollutant like 1,2,8,9-tetrachlorodibenzothiophene, SERS is a powerful research tool for ultra-sensitive detection. nih.gov The SERS spectrum can sometimes differ from the conventional Raman spectrum, as the selection rules are altered upon surface adsorption, providing additional information about the molecule's orientation on the metal surface. mdpi.com The chemical mechanism of SERS involves charge transfer between the molecule and the metal, which can be particularly relevant for aromatic systems. nih.gov

Table 3: Potential Raman Shifts for Molecular Fingerprinting of 1,2,8,9-Tetrachlorodibenzothiophene

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Ring Breathing Mode | ~1000 | Strong |

| Aromatic C-C Stretch | 1580 - 1610 | Strong |

| C-H In-plane Bend | 1100 - 1200 | Medium |

| C-Cl Symmetric Stretch | 700 - 800 | Medium-Strong |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When applied to 1,2,8,9-tetrachlorodibenzothiophene, XPS can unequivocally confirm the presence of carbon, sulfur, and chlorine.

By analyzing the binding energies of the core-level electrons (e.g., C 1s, S 2p, Cl 2p), XPS provides detailed information about the chemical environment of each element. For instance, the C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds, C-S bonds, and C-Cl bonds, each with a characteristic binding energy. The S 2p spectrum would confirm the presence of the sulfide (B99878) in the thiophene ring. The Cl 2p spectrum provides a direct signature of the chlorine atoms. This level of detail is crucial for verifying the structure and purity of synthesized reference standards and for studying the compound's interactions with various surfaces or materials. mdpi.comresearchgate.net

Table 4: Expected XPS Core Level Binding Energies for 1,2,8,9-Tetrachlorodibenzothiophene

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~284.8 (C-C/C-H), ~285.5 (C-S), ~286.5 (C-Cl) | Chemical states of carbon |

| Chlorine | Cl 2p | ~200.0 | Presence and state of chlorine |

| Sulfur | S 2p | ~164.0 | Presence and state of sulfur (sulfide) |

Method Validation and Quality Assurance in Environmental and Chemical Analysis

The development of any analytical method for the quantification of 1,2,8,9-tetrachlorodibenzothiophene, particularly in complex environmental matrices, necessitates a rigorous validation process and a robust quality assurance/quality control (QA/QC) program. researchgate.net This ensures that the data generated are reliable, reproducible, and fit for purpose, which is paramount when dealing with persistent organic pollutants (POPs). nih.govmdpi.com

Method validation involves systematically evaluating a set of key performance characteristics to demonstrate that the analytical procedure is suitable for its intended use. chloffin.euoaepublish.com For chlorinated hydrocarbons, standard methods often rely on gas chromatography (GC) coupled with selective detectors like an electron capture detector (ECD) or mass spectrometry (MS). epa.govnih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or matrix components. nih.gov

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrument's response over a defined range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. researchgate.net For environmental analysis, this includes having a quality control system with written manuals and standard operating procedures (SOPs), designating a responsible person for QA/QC, and participating in inter-laboratory calibration studies. pops.intpops.int The use of certified reference materials (CRMs) and procedural blanks is essential to monitor for contamination and ensure the accuracy of the analytical process. chloffin.eu

Table 5: Key Parameters for Method Validation of 1,2,8,9-Tetrachlorodibenzothiophene Analysis

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.995 | Confirms proportional response of the instrument. |

| Accuracy (Recovery %) | 70 - 120% | Measures the agreement between the experimental and true value. |

| Precision (Relative Standard Deviation, RSD %) | < 15-20% | Assesses the repeatability and reproducibility of the method. nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | Defines the lowest detectable concentration. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | Defines the lowest quantifiable concentration. |

Computational and Theoretical Investigations of 1,2,8,9 Tetrachlorodibenzothiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like chlorinated dibenzothiophenes. acs.orgresearchgate.net

For 1,2,8,9-tetrachlorodibenzothiophene, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The chlorination at the 1, 2, 8, and 9 positions is expected to induce some steric strain and influence the planarity of the dibenzothiophene (B1670422) core.

Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In 1,2,8,9-tetrachlorodibenzothiophene, the chlorine atoms, being highly electronegative, would create regions of negative electrostatic potential, while the sulfur atom and the aromatic rings would also exhibit distinct electronic features.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Chlorinated Dibenzothiophene

| Property | Illustrative Value | Significance |

| Total Energy (Hartree) | -2350.5 | A measure of the molecule's stability. |

| Dipole Moment (Debye) | 1.5 | Indicates the overall polarity of the molecule. |

| Hardness (eV) | 2.5 | A measure of resistance to change in electron distribution. |

| Electronegativity (eV) | 4.0 | The power of the molecule to attract electrons. |

| Electrophilicity Index | 3.2 | A quantitative measure of electrophilic character. |

Note: The values in this table are illustrative and based on typical ranges observed for similar chlorinated aromatic compounds. Specific calculations for 1,2,8,9-tetrachlorodibenzothiophene would be required for precise values.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. arxiv.org

For 1,2,8,9-tetrachlorodibenzothiophene, high-level ab initio calculations would be valuable for benchmarking the results obtained from DFT. For instance, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its accuracy in predicting molecular energies and properties. arxiv.org Such calculations would provide a very precise determination of the molecule's geometry and electronic structure, serving as a reference for more computationally efficient methods.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. wikipedia.org A key concept within MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic absorption properties. wikipedia.orgscispace.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

For 1,2,8,9-tetrachlorodibenzothiophene, the presence of chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent dibenzothiophene due to their electron-withdrawing inductive effects. The specific substitution pattern at the 1,2,8,9-positions would influence the spatial distribution of these orbitals, with significant contributions likely from the p-orbitals of the carbon and sulfur atoms, as well as the chlorine atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Chlorinated Dibenzothiophene

| Orbital | Illustrative Energy (eV) | Significance |

| HOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.0 | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Note: These values are illustrative and based on general trends for chlorinated aromatic compounds. Specific calculations would be necessary for 1,2,8,9-tetrachlorodibenzothiophene.

Reaction Pathway Modeling and Kinetic Studies

Computational methods are also employed to model the mechanisms of chemical reactions and to predict their rates.

Transition State Theory and Reaction Rate Constant Calculations

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes reaction rates by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. compchemhighlights.org Computational chemistry allows for the location and characterization of transition state structures. By calculating the energy of the reactants and the transition state, the activation energy for a reaction can be determined.

For 1,2,8,9-tetrachlorodibenzothiophene, TST calculations could be used to investigate various reactions, such as its thermal decomposition or its reactions with atmospheric radicals. These calculations would involve mapping the potential energy surface for the reaction to identify the minimum energy pathway and the associated transition state. From the calculated activation energy and vibrational frequencies, the reaction rate constant can be estimated using the Eyring equation.

Thermochemical Property Determinations

Computational methods can accurately predict various thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). arxiv.org These properties are essential for understanding the stability and reactivity of a compound under different conditions.

For 1,2,8,9-tetrachlorodibenzothiophene, these thermochemical properties would be calculated by starting with the optimized molecular geometry and performing frequency calculations. The vibrational frequencies are then used to compute the thermal contributions to the enthalpy and entropy. The standard enthalpy of formation can be determined using atomization or isodesmic reaction schemes, which help to reduce computational errors.

Table 3: Illustrative Thermochemical Properties for a Chlorinated Dibenzothiophene

| Property | Illustrative Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | +150 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +250 | kJ/mol |

| Standard Entropy (S°) | 450 | J/(mol·K) |

Note: These are hypothetical values for a molecule of this size and composition. Accurate thermochemical data would require specific and high-level computational studies.

Structure-Activity Relationship (SAR) Studies for Chlorinated Dibenzothiophenes

Structure-Activity Relationship (SAR) studies are crucial in understanding how the chemical structure of a compound influences its biological activity or toxicity. For chlorinated dibenzothiophenes (CDTs), including the 1,2,8,9-tetrachloro- isomer, the number and position of chlorine atoms on the dibenzothiophene backbone are determinant factors for their physicochemical properties and, consequently, their toxicological profiles.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these relationships. Research on a wide range of polychlorinated dibenzothiophene (PCDT) congeners has revealed significant correlations between structural parameters and thermodynamic properties. For instance, a comprehensive study of 136 PCDT congeners using DFT (B3LYP/6-31G* level of theory) calculated standard enthalpies, Gibbs free energies, entropies, and heat capacities. researchgate.net These calculations demonstrated that thermodynamic stability and other molecular properties are strongly linked to the pattern of chlorine substitution. researchgate.net

Key findings from such computational analyses indicate that as the number of chlorine atoms increases, there are predictable changes in molecular properties like polarizability, molecular volume, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is a critical factor in determining the susceptibility of these compounds to electrophilic attack, a key step in many degradation and metabolic pathways. defra.gov.uk For similar classes of polychlorinated aromatic compounds like polychlorinated dibenzo-p-dioxins (PCDDs), it has been found that the HOMO energy is a primary factor influencing their reaction rates with hydroxyl radicals in the atmosphere. defra.gov.uk

The toxicity of CDTs is often compared to that of dioxin-like compounds, which exert their effects through binding to the aryl hydrocarbon (Ah) receptor. SAR studies for related compounds like polychlorinated biphenyls (PCBs) have identified that specific congeners with a planar or near-planar conformation exhibit high-affinity binding to the Ah receptor and elicit "TCDD-like" toxic responses. nih.gov While specific SAR studies for 1,2,8,9-tetrachlorodibenzothiophene are not extensively available, the principles derived from broader PCDT and related compound studies suggest that its specific chlorine substitution pattern at the 1, 2, 8, and 9 positions will dictate its molecular geometry, electronic properties, and ultimately its biological activity.

The following table summarizes the general trends observed in SAR studies of chlorinated dibenzothiophenes and related compounds, which can be extrapolated to understand the properties of the 1,2,8,9-tetrachloro- isomer.

| Structural Feature | Impact on Physicochemical & Biological Properties | Relevant Research Insights |

| Number of Chlorine Atoms | Increasing chlorine atoms generally leads to higher lipophilicity (logKow), persistence, and bioaccumulation potential. It also affects thermodynamic stability and reactivity. | Studies on 136 PCDT congeners show a strong correlation between the number of chlorine atoms and thermodynamic properties like standard enthalpy and Gibbs free energy. researchgate.net For PCDDs, an increase in chlorine atoms generally decreases the rate of atmospheric degradation by OH radicals. defra.gov.uk |

| Position of Chlorine Atoms | The substitution pattern influences the planarity of the molecule, which is a key factor for binding to the Ah receptor and subsequent toxicity. Lateral substitution (positions 2, 3, 7, 8) is often associated with higher toxicity in related compounds. | For PCBs, coplanar and mono-ortho coplanar congeners show high affinity for the Ah receptor. nih.gov The specific arrangement of chlorine atoms in 1,2,8,9-tetrachlorodibenzothiophene will determine its deviation from planarity and thus its potential for dioxin-like toxicity. |

| Electronic Properties (HOMO/LUMO) | The energies of the frontier molecular orbitals (HOMO and LUMO) are indicators of a molecule's reactivity and susceptibility to degradation. | Good correlations have been found between the energy of the HOMO and LUMO and the number and position of chlorine substitutions in PCDTs. researchgate.net The HOMO energy is a key descriptor in QSAR models for the atmospheric degradation of PCDDs. defra.gov.uk |

| Molecular Volume & Polarizability | These properties influence the transport, distribution, and non-specific interactions of the molecule within biological systems. | DFT studies have established strong correlations between these parameters and the chlorine substitution pattern in PCDTs. researchgate.net |

This table is generated based on general findings for chlorinated dibenzothiophenes and related compounds, as specific SAR data for 1,2,8,9-tetrachlorodibenzothiophene is limited.

Predictive Modeling of Environmental Fate and Transformation using Computational Chemistry

Computational chemistry provides powerful tools for predicting the environmental fate and transformation of chemicals like 1,2,8,9-tetrachlorodibenzothiophene, especially when experimental data is scarce. These predictive models are essential for assessing the persistence, bioaccumulation, and potential for long-range transport of such compounds.

Environmental fate models often take the form of mass balance models, which compartmentalize the environment into units such as air, water, soil, and sediment. researchgate.net By quantifying the rates of transport between these compartments and the rates of transformation processes (e.g., degradation), these models can predict the distribution and persistence of a chemical in the environment. researchgate.net

For a compound like 1,2,8,9-tetrachlorodibenzothiophene, key physicochemical properties required as inputs for these models can be estimated using Quantitative Structure-Property Relationship (QSPR) models. Software like the US Environmental Protection Agency's EPI (Estimation Program Interface) Suite™ can predict properties such as the octanol-water partition coefficient (log Kow), water solubility, vapor pressure, and Henry's Law constant based solely on the chemical structure. ntnu.no These properties are critical for modeling environmental partitioning. For instance, a high log Kow value for tetrachlorodibenzothiophenes suggests a strong tendency to bioaccumulate in organisms. ntnu.no

Computational methods like DFT can also be used to predict reaction pathways and degradation rates. nih.gov For example, the susceptibility of 1,2,8,9-tetrachlorodibenzothiophene to atmospheric degradation can be estimated by calculating the reaction rates with atmospheric oxidants like hydroxyl radicals. defra.gov.uk Similarly, its potential for biodegradation can be assessed by modeling its interaction with microbial enzyme systems.

The following table presents predicted environmental fate and transport properties for 1,2,8,9-tetrachlorodibenzothiophene, likely estimated using QSPR models. It is important to note that these are predicted values and should be used for screening-level assessment in the absence of experimental data.

| Property | Predicted Value/Indication | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | High (likely > 4.0) | Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong sorption to organic matter in soil and sediment. Tetrachlorodibenzothiophenes are noted for their strong accumulation capacity in fish. ntnu.no |

| Water Solubility | Low | Low water solubility limits its transport in the aqueous phase and favors partitioning to sediment and biota. |

| Vapor Pressure | Low | A low vapor pressure suggests that the compound is not highly volatile, but it can still undergo long-range atmospheric transport when adsorbed to particulate matter. |

| Henry's Law Constant | Moderate | This value governs the partitioning between air and water, indicating its potential for volatilization from water bodies. |

| Biodegradation | Predicted to be slow | The presence of multiple chlorine atoms generally increases resistance to microbial degradation, leading to environmental persistence. |

| Atmospheric Oxidation Half-Life | Potentially long | The rate of degradation by atmospheric radicals is a key factor in its atmospheric persistence and potential for long-range transport. |

| Bioconcentration Factor (BCF) | High | Consistent with a high log Kow, a high BCF indicates that the compound is likely to accumulate in aquatic organisms from the surrounding water. |

Q & A

Q. How does the compound’s thermal decomposition profile compare to structurally related chlorinated aromatics?

- Methodology : Thermogravimetric analysis (TGA) coupled with GC-MS identifies chlorinated dioxins and furans as primary byproducts. Compare fragmentation patterns to NIST databases for hazard assessment .

Key Notes

- Analytical Precision : Isotopic labeling (¹³C) minimizes quantification errors in complex matrices .

- Computational-Experimental Synergy : DFT and experimental data must align within ±10% error margins for reliable mechanistic conclusions .

- Toxicity Context : While structurally distinct from dioxins, chlorinated dibenzothiophenes require analogous handling due to potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.